Susalimod
Overview
Description
Susalimod is a small molecule drug that was initially developed by Pfizer Inc . It is a structural analogue of sulphasalazine . It is known to be extensively excreted in the bile in various animal species and for inducing bile duct hyperplasia after long-term treatment of the dog with doses exceeding 25 mg/kg .
Molecular Structure Analysis
The molecular formula of Susalimod is C21H16N2O5S . The InChIKey, a textual identifier for chemical substances, for Susalimod is WJLQPSZXCOYTHS-UHFFFAOYSA-N .Scientific Research Applications
Biliary Excretion and Pharmacokinetics
Susalimod, an analogue of sulphasalazine, is known for its extensive biliary excretion in various animal species. Studies have highlighted its role in inducing bile duct hyperplasia, particularly in dogs when treated with doses exceeding 25 mg kg−1. This finding is significant as it points to the potential hepatobiliary effects of susalimod, especially in canine models (Påhlman, Wilén, & Bowald, 1999). Further, the pharmacokinetics of susalimod have been investigated across various species, revealing notable differences in elimination rates between animals and humans. This discrepancy highlights the challenges in predicting human clearance of biliary-excreted compounds based on animal data (Påhlman, Edholm, Kankaanranta, & Odell, 1998).
Immunomodulating Effects
Susalimod has been studied for its immunomodulating effects, specifically its interaction with tumor necrosis factor-alpha (TNF-alpha) levels. In a study involving mice, susalimod was shown to decrease lipopolysaccharide (LPS)-induced TNF-alpha serum levels in a concentration-dependent manner. This research provides insights into the potential of susalimod as an inhibitor of proinflammatory cytokine synthesis, offering avenues for its application in immune-related disorders (Gozzi et al., 1999).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-hydroxy-5-[2-[4-[(3-methylpyridin-2-yl)sulfamoyl]phenyl]ethynyl]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O5S/c1-14-3-2-12-22-20(14)23-29(27,28)17-9-6-15(7-10-17)4-5-16-8-11-19(24)18(13-16)21(25)26/h2-3,6-13,24H,1H3,(H,22,23)(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJLQPSZXCOYTHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)C#CC3=CC(=C(C=C3)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80164336 | |
Record name | Susalimod | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80164336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Susalimod | |
CAS RN |
149556-49-0 | |
Record name | Susalimod [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149556490 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Susalimod | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80164336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SUSALIMOD | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I5MPG6F043 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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